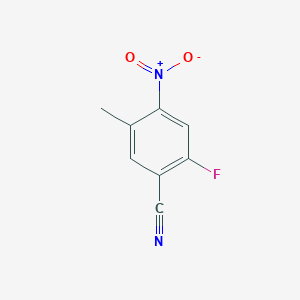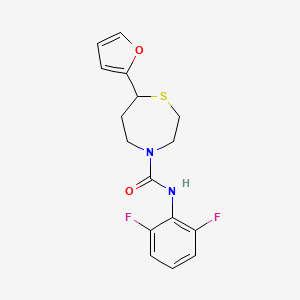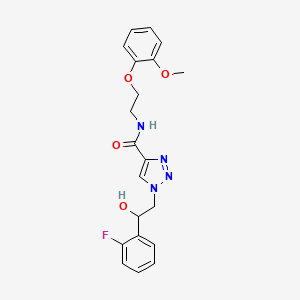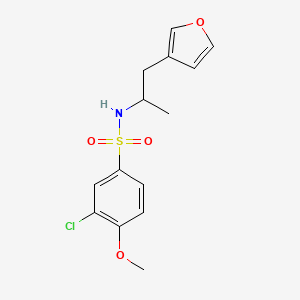
Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate, also known as TMI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate is not fully understood. However, it is believed to act as a GABA receptor agonist, which results in the inhibition of neurotransmitter release and the reduction of neuronal activity.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate has been found to have several biochemical and physiological effects. In biochemistry, Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate has been shown to inhibit the activity of alanine transaminase and glutamate dehydrogenase. In physiology, Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate has been found to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate in lab experiments is its ability to act as a GABA receptor agonist, which makes it a useful tool for studying the role of GABA receptors in various biological processes. However, one limitation of using Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate research. One area of interest is the development of Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate-based drugs for the treatment of inflammatory and cancerous diseases. Another area of interest is the exploration of Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate's potential as a tool for studying the role of GABA receptors in neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate.
Conclusion:
In conclusion, Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate in various fields.
Méthodes De Synthèse
Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate can be synthesized using a variety of methods, including the reaction of tert-butyl 2-bromo-3-(1-methylimidazol-2-yl)propanoate with ammonia or the reaction of tert-butyl 2-bromo-3-(1-methylimidazol-2-yl)propanoate with an amine.
Applications De Recherche Scientifique
Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate has been found to have anti-inflammatory and anti-cancer properties. In biochemistry, Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate has been used as a substrate for enzymes such as alanine transaminase and glutamate dehydrogenase. In pharmacology, Tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate has been used as a ligand for GABA receptors.
Propriétés
IUPAC Name |
tert-butyl 2-amino-3-(1-methylimidazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)8(12)7-9-13-5-6-14(9)4/h5-6,8H,7,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEJUYIOJSRWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=NC=CN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methylphenyl)-2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2799799.png)
![2-Methyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2799800.png)
![2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2799801.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2799802.png)


![5-(Benzenesulfonyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B2799806.png)

![N-(3-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2799808.png)
![1-({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-4-phenylpiperazine](/img/structure/B2799809.png)
![5-((4-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799810.png)

